molecular formula C12H24N2O4S B13797278 tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate CAS No. 740806-59-1

tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate

Cat. No.: B13797278
CAS No.: 740806-59-1
M. Wt: 292.40 g/mol
InChI Key: POMYUAYJVUYHNP-JTQLQIEISA-N
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Description

(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a methylsulfonyl group, and a piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE typically involves the following steps:

    Protection of Piperazine: The piperazine ring is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of Methylsulfonyl Group: The protected piperazine is then reacted with a suitable methylsulfonylating agent, such as methanesulfonyl chloride, in the presence of a base like sodium hydride or potassium carbonate.

    Formation of the Final Product: The intermediate product is then subjected to further purification and reaction steps to yield (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE.

Industrial Production Methods

In an industrial setting, the production of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler piperazine derivative.

    Substitution: The BOC protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the BOC group.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Deprotected piperazine derivatives.

    Substitution: Functionalized piperazine compounds.

Scientific Research Applications

(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the BOC and methylsulfonyl groups can influence the compound’s binding affinity and selectivity. The piperazine ring serves as a scaffold that can be modified to enhance the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE: Unique due to its specific functional groups and stereochemistry.

    N-BOC-Piperazine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    Methylsulfonylpiperazine: Does not have the BOC protecting group, which affects its stability and reactivity.

Uniqueness

(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE stands out due to the combination of the BOC protecting group and the methylsulfonyl group, which confer unique chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

740806-59-1

Molecular Formula

C12H24N2O4S

Molecular Weight

292.40 g/mol

IUPAC Name

tert-butyl (2S)-2-(2-methylsulfonylethyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-7-6-13-9-10(14)5-8-19(4,16)17/h10,13H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

POMYUAYJVUYHNP-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1CCS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CCS(=O)(=O)C

Origin of Product

United States

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